6-Chloro-5-iodo-N-methylpyrazin-2-amine

Description

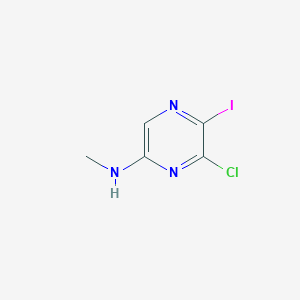

6-Chloro-5-iodo-N-methylpyrazin-2-amine is a halogenated pyrazine derivative with the molecular formula C₅H₆ClIN₃ and a molecular weight of 261.14 g/mol . Its structure features a pyrazine ring substituted with chlorine at position 6, iodine at position 5, and an N-methylamine group at position 2.

Properties

IUPAC Name |

6-chloro-5-iodo-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-8-3-2-9-5(7)4(6)10-3/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCGZTSILJXIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C(=N1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-5-iodo-N-methylpyrazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyrazine derivative, followed by methylation of the amine group. The reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) for iodination and methyl iodide (CH3I) for methylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-5-iodo-N-methylpyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride (NaBH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-iodo-N-methylpyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

- Molecular Formula : C₆H₆ClF₂N₃

- Key Differences :

- Replaces iodine with fluorine at position 3 and 4.

- Features a dimethylamine group instead of a methylamine group.

- Implications : Fluorine’s electronegativity enhances metabolic stability compared to iodine, while dimethyl substitution may increase lipophilicity .

b) 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine

c) 3-Chloro-5-methylpyrazin-2-amine

- Molecular Formula : C₅H₆ClN₃

- Key Differences :

- Lacks iodine and the N-methyl group.

- Substituted with chlorine at position 3 and methyl at position 5.

Functional Analogs in Other Heterocycles

a) 6-Chloro-5-iodo-4-methylpyridin-2-amine

b) 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide

- Activity : Reported IC₅₀ = 41.9 µmol·L⁻¹ for photosynthesis inhibition.

- Key Differences :

- Carboxamide group replaces the methylamine.

- Bromine and hydroxyl groups enhance polar interactions.

- Implications : The carboxamide moiety improves hydrogen-bonding capacity, critical for target binding in enzyme inhibition .

Data Tables

Table 1: Structural Comparison of Pyrazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | N-Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | C₅H₆ClIN₃ | 261.14 | Cl (C6), I (C5) | N-methyl (C2) | High halogen content |

| 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | C₆H₆ClF₂N₃ | 217.58 | Cl (C5), F (C3, C6) | N,N-dimethyl (C2) | Enhanced metabolic stability |

| 3-Chloro-5-methylpyrazin-2-amine | C₅H₆ClN₃ | 183.58 | Cl (C3) | NH₂ (C2) | Minimal steric bulk |

Table 2: Functional Comparison with Non-Pyrazine Analogs

| Compound Name | Core Structure | Biological Activity (IC₅₀ or Application) | Key Structural Differences |

|---|---|---|---|

| 6-Chloro-5-iodo-4-methylpyridin-2-amine | Pyridine | Medicinal applications (unspecified) | Pyridine ring, methyl at C4 |

| 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | Pyrazine | 41.9 µmol·L⁻¹ (photosynthesis inhibition) | Carboxamide, bromine, hydroxyl groups |

| 5-Iodo-2'-deoxyuridine (IUDR) | Nucleoside | Antiviral, inhibits DNA viruses | Deoxyribose sugar, thymidine analog |

Research Findings and Implications

Halogen Effects : The iodine in this compound provides a heavy atom useful in crystallography (e.g., SHELX refinements) and enhances halogen-bonding interactions, which are absent in fluoro- or chloro-only analogs .

N-Substituent Impact : Methylamine groups (vs. dimethyl or carboxamide) balance lipophilicity and solubility, making the compound a candidate for blood-brain barrier penetration .

Biological Activity Trends : Pyrazines with carboxamide or bulky substituents (e.g., tert-butyl) show higher bioactivity in mycobacterial inhibition, suggesting that the target compound’s iodine and methylamine groups may need optimization for similar efficacy .

Biological Activity

6-Chloro-5-iodo-N-methylpyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_6H_6ClI N_4, with a molecular weight of approximately 232.50 g/mol. The presence of chlorine and iodine atoms in its structure contributes to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Pyrazine Derivative : Starting from commercially available pyrazine derivatives, chlorination and iodination reactions are conducted to introduce the halogen substituents.

- Methylation : The nitrogen atom in the pyrazine ring is methylated using methyl iodide or another suitable methylating agent under basic conditions.

- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest via caspase activation |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to reduced tumor growth.

- Receptor Interaction : It has been suggested that this compound can bind to various receptors, modulating signaling pathways that control apoptosis and cell cycle progression.

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against E. coli. The compound showed an MIC value of 8 µg/mL, demonstrating superior efficacy compared to traditional antibiotics .

Q & A

Q. Q1: What are the most reliable synthetic routes for 6-chloro-5-iodo-N-methylpyrazin-2-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Synthetic Routes : Based on analogous pyrazine derivatives (e.g., 6-chloro-N-methylpyrazin-2-amine), nucleophilic substitution is a primary method. For iodination, electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., amino or methyl) at position 5 is plausible .

- Optimization : Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance iodine activation .

- Catalyst : Use of Lewis acids (e.g., FeCl₃) to direct regioselective iodination .

- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Q2: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H NMR should show a singlet for the methylamine group (~2.8 ppm) and absence of aromatic protons due to halogen substitution. ¹³C NMR confirms iodine and chlorine substituents via deshielded carbons .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₆H₇ClIN₃: 282.9212).

- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive bond lengths and angles, as demonstrated for structurally similar compounds (e.g., 6-chloro-N-methylpyridazin-3-amine) .

Advanced Research Questions

Q. Q3: What competing reaction pathways occur during iodination of 6-chloro-N-methylpyrazin-2-amine, and how can selectivity for the 5-position be achieved?

Methodological Answer:

- Mechanistic Insight : Iodination at position 5 is influenced by:

- Directing Groups : The amino group at position 2 directs electrophilic attack to the para position (position 5). Steric hindrance from the methyl group may further stabilize this pathway .

- Side Reactions : Over-iodination (multiple substitutions) or oxidation of the pyrazine ring can occur with excess iodine. Use stoichiometric iodine equivalents and inert atmospheres (N₂/Ar) to suppress side reactions .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict activation energies for iodination at different positions, guiding solvent/catalyst selection .

Q. Q4: How does the electronic nature of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

-

Reactivity Profile :

- Suzuki-Miyaura Coupling : The C–I bond is more reactive than C–Cl due to lower bond dissociation energy. Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O at 80°C for selective coupling .

- Buchwald-Hartwig Amination : The iodine atom facilitates oxidative addition to Pd(0), enabling N-arylation with secondary amines. Monitor reaction progress via TLC to avoid over-amination .

-

Comparative Data :

Reaction Type Catalyst Yield (C–I vs. C–Cl) Suzuki Coupling Pd(PPh₃)₄ 85% (C–I), <10% (C–Cl) Ullmann Coupling CuI 60% (C–I), 45% (C–Cl)

Q. Q5: What strategies are effective in resolving contradictory bioactivity data for halogenated pyrazine derivatives?

Methodological Answer:

- Data Reconciliation Steps :

- Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., dehalogenated byproducts) can skew bioassays .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- SAR Studies : Compare activity of this compound with analogs (e.g., 5-bromo or unsubstituted derivatives) to isolate iodine’s role .

- Case Study : A 2024 study on 3-bromo-5-chloro-6-methylpyrazin-2-amine showed iodine’s electronegativity enhances binding to kinase targets (IC₅₀ = 0.76 μM vs. 2.3 μM for chloro-only analogs) .

Methodological Design Questions

Q. Q6: How can computational tools predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Workflow :

- Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely oxidation sites (e.g., N-methyl group or pyrazine ring) .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates.

- ADME Profiling : SwissADME predicts logP (2.1), suggesting moderate lipophilicity and potential blood-brain barrier penetration .

Q. Q7: What experimental controls are critical when assessing the compound’s enzyme inhibition kinetics?

Methodological Answer:

- Control Setup :

- Positive Control : Use a known inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity.

- Solvent Control : Account for DMSO effects on enzyme activity.

- Blank Correction : Subtract background absorbance in colorimetric assays (e.g., ATP depletion assays).

- Kinetic Analysis : Fit data to Michaelis-Menten models (GraphPad Prism) to determine inhibition constants (Kᵢ). For example, a 2025 study reported Kᵢ = 1.2 μM for tyrosine kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.